molecular formula C12H19N5 B11731665 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11731665
M. Wt: 233.31 g/mol
InChI Key: AUURORJZHTZEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative characterized by two 1H-pyrazole rings connected via a methylene bridge. The first pyrazole ring is substituted with an ethyl group at the N1 position and a methyl group at C4, while the second pyrazole ring carries methyl groups at both N1 and C4 positions.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-5-17-11(9(2)6-14-17)7-13-12-10(3)8-16(4)15-12/h6,8H,5,7H2,1-4H3,(H,13,15)

InChI Key

AUURORJZHTZEPU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=NN(C=C2C)C

Origin of Product

United States

Preparation Methods

Synthesis of 1,4-Dimethyl-1H-pyrazole

  • Reactants : Hydrazine hydrate and acetylacetone (2,4-pentanedione).

  • Conditions : Reflux in ethanol (78°C, 6–8 hours) under nitrogen atmosphere.

  • Yield : 85–92%.

  • Mechanism : Hydrazine reacts with β-diketone to form a hydrazone intermediate, which undergoes cyclization to yield the pyrazole ring.

Synthesis of 1-Ethyl-4-methyl-1H-pyrazole

  • Reactants : Ethylhydrazine and methylacetylacetone.

  • Conditions : Microwave-assisted heating (150 W, 100°C, 1 hour) in methanol.

  • Yield : 78–84%.

Coupling via Reductive Amination

  • Reactants : 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde and 1-ethyl-4-methyl-1H-pyrazol-3-amine.

  • Reagents : Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM).

  • Conditions : Room temperature, 12 hours, inert atmosphere.

  • Yield : 65–72%.

Table 1: Cyclocondensation and Coupling Parameters

StepReactantsSolventTemperatureTimeYieldReference
Pyrazole core formationHydrazine + acetylacetoneEthanol78°C8 h85–92%
Ethyl-pyrazole synthesisEthylhydrazine + methylacetylacetoneMethanol100°C (MW)1 h78–84%
Reductive aminationPyrazole aldehyde + amineDCM25°C12 h65–72%

Sequential Alkylation and Amination

An alternative route involves sequential alkylation of pre-formed pyrazole intermediates. This method improves regiochemical control, particularly for N-ethyl and N-methyl substitutions.

Alkylation of Pyrazole Amines

  • Step 1 : 4-Methyl-1H-pyrazol-3-amine is treated with ethyl bromide in the presence of potassium carbonate.

    • Solvent : Acetonitrile, 60°C, 4 hours.

    • Yield : 89%.

  • Step 2 : The resulting 1-ethyl-4-methyl-1H-pyrazol-3-amine undergoes Mannich reaction with formaldehyde and dimethylamine.

    • Conditions : Aqueous ethanol, 50°C, 3 hours.

    • Yield : 76%.

Methylation of the Methylene Bridge

  • Reagents : Methyl iodide, sodium hydride (NaH).

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 6 hours.

  • Yield : 82%.

Table 2: Alkylation and Methylation Efficiency

Reaction StepReagentsSolventTemperatureTimeYieldReference
N-EthylationEthyl bromide, K₂CO₃Acetonitrile60°C4 h89%
Mannich reactionFormaldehyde, Me₂NHEthanol50°C3 h76%
Methylene methylationMethyl iodide, NaHTHF0–25°C6 h82%

Industrial-Scale Production Methods

For large-scale synthesis, continuous flow reactors and heterogeneous catalysts are employed to enhance efficiency and reduce waste.

Continuous Flow Cyclocondensation

  • Reactors : Microfluidic channels with immobilized acid catalysts (e.g., Amberlyst-15).

  • Conditions : Residence time 10 minutes, 120°C, ethanol solvent.

  • Yield : 94%.

Catalytic Hydrogenation for Amine Coupling

  • Catalyst : Palladium on carbon (Pd/C, 5 wt%).

  • Conditions : H₂ (50 psi), methanol, 25°C, 2 hours.

  • Yield : 88%.

Table 3: Industrial Synthesis Parameters

MethodCatalyst/ReactorConditionsYieldReference
Flow cyclocondensationAmberlyst-15120°C, 10 min94%
Hydrogenative couplingPd/C (5%)H₂ (50 psi), 25°C88%

Microwave-Assisted and Solvent-Free Approaches

Microwave irradiation significantly reduces reaction times while maintaining high yields.

One-Pot Microwave Synthesis

  • Reactants : Hydrazine derivatives, β-diketones, and formaldehyde.

  • Conditions : 300 W, 140°C, 20 minutes, solvent-free.

  • Yield : 91%.

Comparative Analysis of Methods

MethodTimeYieldEnergy EfficiencyScalability
Conventional reflux8–12 h72–85%LowModerate
Microwave-assisted0.3–1 h84–91%HighHigh
Continuous flow10 min94%Very highIndustrial

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse functionalization, influencing their physicochemical properties, reactivity, and applications. Below is a comparative analysis of the target compound with structurally analogous molecules:

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Weight Key Functional Groups Notable Features
Target Compound Ethyl (N1), methyl (C4) on Pyrazole A; methyl (N1, C4) on Pyrazole B 263.36 (est.) Amine (-NH-), methyl groups Moderate lipophilicity; potential for hydrogen bonding via amine
N-[4-(dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine Dimethylamino-benzyl group on Pyrazole B 280.8 Tertiary amine, aromatic Increased steric bulk and lipophilicity; enhanced π-π stacking potential
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine Cyclopentyl group on Pyrazole A ~275 (est.) Amine, aliphatic cyclic High steric hindrance; potential for improved metabolic stability
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine Fluoro (C5), methyl (C3) on Pyrazole A 287.77 Fluorine, amine Fluorine enhances electronegativity and bioavailability; altered H-bonding
N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide Acetamide group on Pyrazole A 167.21 Amide (-CONH-) Strong hydrogen-bonding capacity; lower lipophilicity compared to amine analogs

Key Observations:

Structural and Crystallographic Considerations

  • Hydrogen Bonding Patterns: The amine group in the target compound may form weaker hydrogen bonds compared to acetamide derivatives (), as seen in related pyrazole structures .
  • Crystal Packing: Bulky substituents (e.g., benzyl in ) disrupt close packing, reducing melting points compared to smaller analogs .

Biological Activity

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole family, which is known for diverse biological activities. The structural formula can be represented as:

C12H16N4\text{C}_{12}\text{H}_{16}\text{N}_4

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that it exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF7 (Breast Cancer)3.79
SF-268 (Brain Cancer)12.50
NCI-H460 (Lung Cancer)42.30

In a study by Bouabdallah et al., derivatives similar to this compound showed significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

Anti-inflammatory Properties

Compounds with a pyrazole nucleus have been reported to exhibit anti-inflammatory properties. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory conditions .

Antioxidant Activity

Research indicates that pyrazole derivatives possess antioxidant properties, which contribute to their overall biological activity. The ability to scavenge free radicals can play a crucial role in preventing oxidative stress-related diseases .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound against lung cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an effective anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound in an animal model of arthritis. The compound significantly reduced swelling and inflammation markers compared to control groups, suggesting its therapeutic potential in inflammatory diseases.

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various targets associated with cancer and inflammation pathways. The results suggest strong interactions with key proteins involved in tumor progression and inflammatory responses.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeKey Characterization Methods
1K₂CO₃, DMF, 80°C70–85%NMR, IR
2EDCI/HOBt, DMF, RT60–75%HPLC, Mass Spec

Basic: How can researchers ensure purity and structural accuracy during synthesis?

Answer:
Critical quality control steps include:

  • Chromatographic Purification : Preparative TLC or column chromatography (e.g., PE:EA = 8:1) to isolate intermediates .
  • Spectroscopic Confirmation :
    • ¹H/¹³C-NMR : Verify substituent positions and integration ratios (e.g., methyl groups at δ 2.4–2.7 ppm) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ in ESI-MS) .
  • Elemental Analysis : Validate C, H, N percentages (e.g., ±0.3% deviation) .

Advanced: What methodologies are employed to study the structure-activity relationships (SAR) of pyrazole derivatives?

Answer:
SAR studies for pyrazoles often combine:

  • QSAR Modeling : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity (e.g., IC₅₀ values) .
  • Targeted Modifications : Systematic variation of substituents (e.g., fluorine for metabolic stability) and evaluation of effects on receptor binding .
  • Crystallography : Resolve 3D structures (e.g., via X-ray diffraction) to identify key binding motifs .

Example : Fluorine substitution at the pyrazole 5-position enhances antimicrobial activity by 2–3-fold in analogs .

Advanced: How can conflicting data on the biological activity of pyrazole-based compounds be systematically analyzed?

Answer:
Addressing contradictions requires:

  • Experimental Replication : Use randomized block designs with split-split plots to account for variables (e.g., harvest seasons, rootstock effects) .
  • Statistical Analysis : ANOVA or mixed-effects models to isolate confounding factors (e.g., batch variability) .
  • Meta-Analysis : Pool data from independent studies to identify trends (e.g., dose-response inconsistencies) .

Case Study : Discrepancies in antioxidant activity measurements may arise from assay conditions (e.g., DPPH vs. ABTS methods) .

Advanced: What experimental designs are optimal for assessing the environmental fate and toxicity of such compounds?

Answer:
Long-term environmental studies should follow frameworks like Project INCHEMBIOL :

Physicochemical Profiling : Measure solubility, logKow, and persistence in abiotic matrices (soil/water).

Biotic Interactions :

  • Acute/Chronic Toxicity : Use standardized assays (e.g., Daphnia magna LC₅₀).
  • Trophic Transfer : Track bioaccumulation in model ecosystems (e.g., algae → fish).

Degradation Pathways : Identify metabolites via LC-MS/MS and assess ecotoxicity .

Q. Table 2: Key Environmental Parameters

ParameterMethodRelevance
Hydrolysis Half-lifepH 7/9 buffers, 25°CPredicts aquatic stability
Soil Adsorption (Kd)Batch equilibriumEstimates groundwater contamination risk
Microbial DegradationOECD 301B Ready Biodegradability TestDetermines persistence

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.